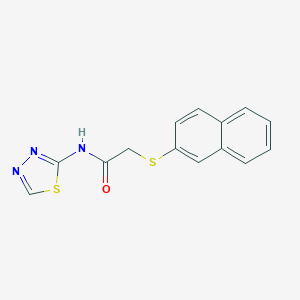
2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is of particular interest to researchers due to its unique properties and potential benefits.
作用機序
The mechanism of action of 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can have several biochemical and physiological effects. For example, it has been shown to reduce the expression of certain genes that are involved in cancer cell growth. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
将来の方向性
There are several potential future directions for research involving 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. One area of research is to further investigate its mechanism of action and how it can be optimized for use in therapeutic applications. Additionally, studies could be conducted to determine its potential use in other fields, such as agriculture or materials science. Finally, research could be conducted to develop new synthesis methods that are more efficient or environmentally friendly.
合成法
The synthesis of 2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-naphthalenethiol with 2-bromoacetamide in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final product.
科学的研究の応用
2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been the subject of several studies due to its potential applications in various fields. One area of research is its potential use as a therapeutic agent in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
特性
製品名 |
2-(2-naphthylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
分子式 |
C14H11N3OS2 |
分子量 |
301.4 g/mol |
IUPAC名 |
2-naphthalen-2-ylsulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N3OS2/c18-13(16-14-17-15-9-20-14)8-19-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2,(H,16,17,18) |
InChIキー |
ZWMFICLHTAYZJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=NN=CS3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B249552.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B249553.png)

![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249559.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)

![N-(2-furylmethyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]amine](/img/structure/B249564.png)
![1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B249565.png)
![N-tert-butyl-2-(2-methoxy-6-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249566.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B249567.png)
![1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B249569.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)